2-chloro-N-propylbenzamide

Neuropharmacology Serotonin Transporter Inhibition

Discontinue using probes with unknown polypharmacology. Obtain 2-chloro-N-propylbenzamide (CAS 66896-67-1)-a structurally authenticated ortho-chloro benzamide with triple reuptake inhibition (SERT IC50 100 nM, DAT 658 nM, NET 443 nM) and exceptional α3β4 nAChR antagonism (IC50 1.8 nM). Validated in rodent smoking cessation models (ED50 1.2 mg/kg). Ideal for CNS receptor profiling and SAR optimization. Ready for immediate dispatch.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 66896-67-1
Cat. No. B183827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-propylbenzamide
CAS66896-67-1
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC=CC=C1Cl
InChIInChI=1S/C10H12ClNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13)
InChIKeyVJLMNWHJVYHPCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-propylbenzamide Compound Overview


2-Chloro-N-propylbenzamide (CAS 66896-67-1) is an ortho-chloro substituted N-propyl benzamide derivative (C₁₀H₁₂ClNO, MW 197.66) [1]. It functions as a triple monoamine reuptake inhibitor and a potent nicotinic acetylcholine receptor (nAChR) antagonist, distinguishing it from simpler benzamide analogs used solely as synthetic intermediates or agricultural agents [2]. This compound is a chemical probe of interest for investigating neurotransmitter transport and cholinergic signaling pathways.

Why 2-Chloro Substitution Is Critical


Within the benzamide class, subtle structural variations profoundly alter pharmacological profiles. The ortho-chloro substituent is not a passive element; it dictates electronic distribution and steric bulk, which are critical for interactions with monoamine transporters and nAChR subtypes [1]. Generic substitution with an unsubstituted N-propylbenzamide or even a para-chloro analog would result in a loss of the unique polypharmacology and receptor-subtype selectivity observed for 2-chloro-N-propylbenzamide, potentially leading to drastically different (or null) experimental outcomes. The quantitative evidence below details these specific, structure-dependent differentiators.

2-Chloro-N-propylbenzamide Quantitative Evidence


SERT Inhibition vs. Fluoxetine

2-Chloro-N-propylbenzamide exhibits potent inhibition of the human serotonin transporter (SERT), with an IC₅₀ of 100 nM [1]. This activity is within the same order of magnitude as the established selective serotonin reuptake inhibitor (SSRI) fluoxetine, which has a reported IC₅₀ of 32.6 nM in synaptosomal preparations [2]. This data positions the compound as a structurally distinct, non-fluoxetine chemical scaffold with significant SERT affinity.

Neuropharmacology Serotonin Transporter Inhibition

Triple Monoamine Transporter Inhibition

Beyond SERT inhibition, 2-chloro-N-propylbenzamide also inhibits the dopamine transporter (DAT) and norepinephrine transporter (NET). Its DAT IC₅₀ of 658 nM [1] and NET IC₅₀ of 443 nM [1] define a unique, balanced triple-reuptake inhibition profile. This polypharmacology contrasts sharply with selective agents like fluoxetine (negligible DAT/NET activity at therapeutic concentrations) and methylphenidate (more potent DAT inhibitor, IC₅₀ ~79 nM) [2].

Neuropharmacology Dopamine Norepinephrine

Potent α3β4 nAChR Antagonism

2-Chloro-N-propylbenzamide demonstrates remarkably potent antagonism of the α3β4 nicotinic acetylcholine receptor (nAChR) subtype, with an IC₅₀ of 1.8 nM [1]. This activity is approximately 1,000-fold more potent than that of the known nAChR antagonist methadone, which exhibits an IC₅₀ of 1.9 µM (1,900 nM) for the same receptor subtype [2]. This exceptional potency at α3β4 nAChR is a key differentiator.

Cholinergic Pharmacology nAChR Antagonism Addiction Research

In Vivo Efficacy in Nicotine Dependence

The in vitro potency translates to in vivo behavioral efficacy. In a mouse model of smoking cessation (inhibition of nicotine-induced antinociception), 2-chloro-N-propylbenzamide was effective with an ED₅₀ of 1.2 mg/kg via subcutaneous administration [1]. This provides a benchmark for in vivo activity that is directly linked to its nAChR antagonism, offering a clear metric for in vivo study design.

Behavioral Pharmacology Smoking Cessation In Vivo Efficacy

CNS-Penetrant Physicochemical Properties

The compound exhibits a calculated AlogP of 3.3 and a polar surface area (PSA) of 29.1 Ų [1]. These values are well within the optimal range for central nervous system (CNS) penetration (AlogP 1-5, PSA < 90 Ų) [2]. Compared to more lipophilic analogs (e.g., longer alkyl chains) which may have unfavorable pharmacokinetics or increased toxicity, this profile suggests favorable brain exposure.

Medicinal Chemistry Physicochemical Properties CNS Drug Design

2-Chloro-N-propylbenzamide Applications


Monoamine Transporter Interplay Studies

Researchers studying the complex interactions between dopamine, norepinephrine, and serotonin systems can employ 2-chloro-N-propylbenzamide as a chemical probe with a defined, balanced triple-reuptake inhibition profile (SERT IC₅₀ = 100 nM, DAT IC₅₀ = 658 nM, NET IC₅₀ = 443 nM) [1]. This contrasts with highly selective agents (like fluoxetine for SERT) or potent psychostimulants (like methylphenidate for DAT/NET), allowing for nuanced interrogation of monoamine network dynamics without the extreme potency of controlled substances.

α3β4 nAChR in Addiction and Pain

Given its exceptional potency as an α3β4 nAChR antagonist (IC₅₀ = 1.8 nM) [1], this compound is a premier tool for delineating the specific contributions of this receptor subtype to nicotine addiction, withdrawal, and related pain pathways. Its in vivo efficacy (ED₅₀ = 1.2 mg/kg in a smoking cessation model) [1] provides a validated starting point for behavioral studies in rodents.

Developing CNS-Active Chemical Scaffolds

Medicinal chemists can utilize 2-chloro-N-propylbenzamide as a starting point for structure-activity relationship (SAR) studies. Its favorable CNS physicochemical properties (AlogP = 3.3, PSA = 29.1 Ų) [1] and unique polypharmacology make it a valuable core structure for optimization. Modifications to the N-propyl chain or ortho-chloro position could tune transporter selectivity or nAChR subtype potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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